molecular formula C25H28N8O3 · H2O B593761 PKI-179 (hydrate) CAS No. 1634621-81-0

PKI-179 (hydrate)

Cat. No.: B593761
CAS No.: 1634621-81-0
M. Wt: 506.6
InChI Key: BOLNDIDVFDIMCQ-UHFFFAOYSA-N
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Description

Overview of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathways in Biological Processes

The Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways are critical signaling networks that govern fundamental cellular activities. The PI3K/Akt/mTOR pathway plays a pivotal role in cell cycle progression, proliferation, differentiation, survival, and angiogenesis. ontosight.aitandfonline.com

The PI3K signaling cascade is typically initiated by growth factors that activate receptor tyrosine kinases, leading to the recruitment and activation of PI3K. Class I PI3Ks then catalyze the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). tandfonline.com This accumulation of PIP3 at the plasma membrane facilitates the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. tandfonline.com

Akt, a central node in the pathway, phosphorylates a multitude of substrates, thereby regulating numerous cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine-protein kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). ebi.ac.ukspandidos-publications.com mTOR activation is associated with cellular events crucial for cell growth and proliferation. tandfonline.com Aberrant activation of the PI3K/mTOR pathway is a frequent event in a wide range of human cancers, making it a significant target for therapeutic intervention. ontosight.aitandfonline.com

Rationale for Dual PI3K/mTOR Inhibition in Preclinical Studies

Targeting both PI3K and mTOR simultaneously with a single agent offers several advantages in preclinical cancer models. Dual PI3K/mTOR inhibitors are often considered more potent than agents that target only one of the kinases. tandfonline.comspandidos-publications.com This enhanced efficacy stems from the ability to suppress a key feedback loop; inhibition of mTORC1 alone can lead to the feedback re-activation of PI3K signaling, which limits the inhibitor's effectiveness. spandidos-publications.com By inhibiting both PI3K and mTOR, this feedback mechanism is suppressed. spandidos-publications.com

Preclinical studies have demonstrated that the concurrent inhibition of PI3K and mTOR can result in a synergistic effect, leading to enhanced inhibition of cell proliferation and a greater induction of apoptosis in various tumor cell lines. rsc.orgplos.org This approach may also be less susceptible to certain forms of drug resistance that can emerge with agents targeting only PI3K. rsc.org The rationale is that even if a mutation impairs the drug's binding to PI3K, the preserved activity against mTOR can maintain therapeutic pressure. rsc.org The demonstrated efficacy of dual inhibitors in preclinical models, particularly in cancers with mutations in the PIK3CA gene, supports their continued investigation. rsc.orgaacrjournals.org

Historical Context of PKI-179 (hydrate) Development and Initial Discovery

PKI-179 was developed as an orally efficacious dual inhibitor of PI3K and mTOR. nih.gov Its discovery was reported in 2010 by Venkatesan and colleagues. caymanchem.comnih.gov The development of PKI-179 originated from a series of mono-morpholino 1,3,5-triazine (B166579) derivatives. nih.gov

Specifically, PKI-179 was derived from a lead compound known as PKI-587. nih.gov The chemical strategy involved replacing one of the bis-morpholine groups present in PKI-587 with a 3-oxa-8-azabicyclo[3.2.1]octane moiety. nih.gov This structural modification resulted in a compound with a lower molecular weight, yielding PKI-179, which maintained potent inhibitory activity against both PI3K and mTOR. nih.gov PKI-179 is described as a second-generation, small-molecule mimetic of ATP that selectively targets the PI3K/mTOR pathway. medkoo.com

Significance of PKI-179 (hydrate) in Contemporary Academic Research

PKI-179 continues to be a significant tool in academic research, primarily due to its potent and specific dual inhibitory action. Preclinical studies have consistently demonstrated its ability to inhibit tumor growth across various cancer models, including breast and prostate cancer. caymanchem.comontosight.ai It effectively induces apoptosis by inhibiting the Akt/mTOR signaling pathway. caymanchem.commerckmillipore.com

In vitro research has quantified its inhibitory effects on different PI3K isoforms and on mTOR, confirming its dual-target profile. caymanchem.commedchemexpress.commerckmillipore.com Beyond oncology, recent research has highlighted the broader potential of PKI-179. A 2024 study, utilizing machine learning techniques, identified PKI-179 as a compound with significant antiviral activity against SARS-CoV-2 and other coronaviruses, demonstrating a broad-spectrum effect in preclinical models. nih.gov Furthermore, PKI-179 is included in a large-scale research project aimed at systematically screening mTOR inhibitors to analyze their effects on longevity, indicating its relevance in aging research. masteronething.com

Research Findings on PKI-179

In Vitro Inhibitory Activity of PKI-179

PKI-179 demonstrates potent inhibition against multiple isoforms of PI3K and against mTOR. caymanchem.commedchemexpress.com It is also effective against common cancer-associated mutants of PI3Kα. caymanchem.commedchemexpress.com

TargetIC₅₀ (nM)
PI3K-α8
PI3K-β24
PI3K-γ74 medchemexpress.com / 17 caymanchem.com
PI3K-δ77 medchemexpress.com / 74 caymanchem.com
PI3Kα (E545K mutant)14
PI3Kα (H1047R mutant)11
mTOR0.42
Data sourced from multiple references. caymanchem.commedchemexpress.commerckmillipore.com

In Vitro Cellular Proliferation Inhibition

The compound effectively inhibits the proliferation of human cancer cell lines known to have dysregulated PI3K pathway signaling. caymanchem.com

Cell LineCancer TypeIC₅₀ (nM)
MDA-361Breast Cancer22
PC3MM2Prostate Cancer29
Data sourced from multiple references. caymanchem.commerckmillipore.com

Properties

CAS No.

1634621-81-0

Molecular Formula

C25H28N8O3 · H2O

Molecular Weight

506.6

InChI

InChI=1S/C25H28N8O3.H2O/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H2

InChI Key

BOLNDIDVFDIMCQ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C2=NC(N3CCOCC3)=NC(N4C5COCC4CC5)=N2)C=C1)NC6=CC=NC=C6.O

Synonyms

N-[4-[4-(4-morpholinyl)-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N/'-4-pyridinyl-urea, monohydrate

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Pki 179 Hydrate

Comprehensive Analysis of PI3K Isoform Inhibition by PKI-179 (hydrate)

The class I PI3Ks are heterodimeric enzymes, consisting of a catalytic subunit (p110) and a regulatory subunit. nih.gov There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. nih.gov PKI-179 demonstrates potent inhibitory activity against all four class I PI3K isoforms. medchemexpress.commedchemexpress.com

Inhibition Kinetics and Specificity for PI3K-α, PI3K-β, PI3K-δ, and PI3K-γ Isoforms

PKI-179 exhibits low nanomolar potency against the different PI3K isoforms. In enzymatic assays, the reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, highlight its pan-PI3K inhibitory profile. While it is most potent against the α isoform, it maintains significant activity against the β, δ, and γ isoforms.

Interactive Table: PI3K Isoform Inhibition by PKI-179 (hydrate)

IsoformIC50 (nM)
PI3K-α8 caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com
PI3K-β24 caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com
PI3K-γ74 caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com
PI3K-δ17-77 caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com

Note: A range is provided for the δ isoform to reflect minor variations reported across different sources.

This broad-spectrum inhibition of PI3K isoforms is a key feature of PKI-179's mechanism of action. medchemexpress.commedchemexpress.com

Activity Against PI3K Mutants (e.g., E545K, H1047R)

Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancers. google.comnih.govbiorxiv.org Two of the most frequent "hotspot" mutations are E545K, located in the helical domain, and H1047R, found in the kinase domain. google.comnih.govmdpi.com These mutations lead to a hyperactivation of the PI3K pathway, promoting oncogenesis. google.com

PKI-179 has been shown to be effective against these common oncogenic mutants of PI3Kα. caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com This is a crucial aspect of its potential therapeutic utility, as it can target both the wild-type and the mutated, constitutively active forms of the enzyme.

Interactive Table: PKI-179 Activity Against PI3Kα Mutants

MutantIC50 (nM)
E545K14 caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com
H1047R11 caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com

The potent inhibition of these mutants suggests that PKI-179 can effectively counteract the oncogenic signaling driven by these genetic alterations. unclineberger.org

Characterization of mTOR Inhibition by PKI-179 (hydrate)

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation. ebi.ac.uk It is a downstream effector of the PI3K/Akt pathway and exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mdpi.comresearchgate.net

Inhibition of mTORC1 and mTORC2 Complexes

PKI-179 is a highly potent inhibitor of mTOR, with an IC50 value of 0.42 nM. caymanchem.comtargetmol.commedchemexpress.commedchemexpress.com This potent activity against mTOR, in addition to its PI3K inhibition, classifies it as a dual PI3K/mTOR inhibitor. ncats.io The inhibition of both mTORC1 and mTORC2 complexes leads to a more comprehensive blockade of the PI3K/Akt/mTOR pathway. researchgate.net mTORC1 regulates processes like protein synthesis, while mTORC2 is involved in the full activation of Akt. haematologica.org

Downstream Signaling Cascade Modulation by PKI-179 (hydrate) (e.g., Akt Pathway)

By inhibiting PI3K, PKI-179 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). mdpi.commdpi.com This, in turn, prevents the recruitment and activation of downstream effectors like the serine/threonine kinase Akt (also known as protein kinase B). google.commdpi.com The inhibition of mTORC2 by PKI-179 further suppresses Akt activation. haematologica.org The subsequent reduction in phosphorylated Akt (p-Akt) levels leads to the induction of apoptosis and suppression of cell proliferation. caymanchem.comtargetmol.commerckmillipore.com This effect on the Akt/mTOR pathway has been observed in various cancer cell lines. caymanchem.comtargetmol.commerckmillipore.com

Specific Binding Modes and Molecular Interactions of PKI-179 (hydrate)

The dual inhibitory activity of PKI-179 against both PI3K and mTOR can be attributed to the structural similarities in the ATP-binding pockets of these kinases. nih.gov Computational studies, including molecular docking and simulation analyses, have provided insights into the specific interactions between PKI-179 and its targets. nih.govresearchgate.netdntb.gov.ua

Key residues within the catalytic sites of PI3Kγ and mTOR have been identified as crucial for the binding of PKI-179. nih.gov In PI3Kγ, the residue Ala-805 is considered a key interaction point, while in mTOR, Ile-2163 plays a similar critical role. ncats.ionih.gov The binding of PKI-179 to these residues results in a significant loss of their accessible surface area, indicating a strong and stable interaction. ncats.ionih.gov The striking similarity in the interacting residues within the catalytic sites of both PI3K and mTOR helps to explain the compound's ability to potently inhibit both proteins. nih.gov These molecular interactions are fundamental to the mechanism by which PKI-179 exerts its biological effects. optibrium.comebi.ac.uk

Identification of Key Interacting Residues (e.g., Ala-805 in PI3Kγ, Ile-2163 in mTOR)

Computational analyses, including molecular docking and simulation studies, have been employed to elucidate the precise binding mode of PKI-179 within the catalytic sites of PI3Kγ and mTOR. nih.gov These studies have identified specific amino acid residues that are crucial for the interaction. nih.gov

In its interaction with PI3Kγ, PKI-179 forms several key connections. The residue Ala-805 has been identified as a key interacting residue. nih.govncats.io Further computational studies have detailed that PKI-179 forms hydrogen bonds with Asp-950 , Asp-964 , and Lys-890 in the PI3Kγ active site. dergipark.org.tr

Within the mTOR kinase domain, Ile-2163 is a critical residue for the binding of PKI-179. nih.govncats.io The importance of both Ala-805 in PI3Kγ and Ile-2163 in mTOR is underscored by the observation that these residues experience the most significant loss in accessible surface area upon the binding of the inhibitor, indicating a deep and integral interaction. nih.govncats.io Other residues in the mTOR active site, such as those forming the hydrophilic pocket including Ser-2165, Lys-2171, Asn-2343, and Ser-2342, also contribute to the binding of inhibitors in this class. researchgate.net

Target ProteinKey Interacting Residues with PKI-179Type of Interaction Noted
PI3KγAla-805, Lys-890, Asp-950, Asp-964Loss of Accessible Surface Area nih.govncats.io, Hydrogen Bonds dergipark.org.tr
mTORIle-2163Loss of Accessible Surface Area nih.govncats.io

Role of Specific Residues in PKI-179 (hydrate) Binding Affinity and Selectivity

The affinity and selectivity of PKI-179 are dictated by the specific molecular interactions it forms within the kinase domains of PI3K isoforms and mTOR. PKI-179 is a potent inhibitor of class I PI3K isoforms and mTOR, with a particularly high affinity for mTOR. caymanchem.commedchemexpress.com

The hydrogen bonds formed between PKI-179 and residues such as Asp-950, Asp-964, and Lys-890 in PI3Kγ are crucial for stabilizing the drug-protein complex and contribute significantly to its binding affinity. dergipark.org.tr Similarly, the extensive contact with residues like Ala-805 in PI3Kγ and Ile-2163 in mTOR, as shown by the loss of accessible surface area, signifies a shape complementarity that enhances binding. nih.gov

PKI-179 demonstrates dual, rather than selective, inhibition. nih.govresearchgate.net This is attributed to its structural design, which allows it to fit effectively into the ATP-binding sites of both PI3K and mTOR. nih.gov The striking similarity in the interacting residues within the catalytic sites of both proteins helps explain the concomitant inhibition by a single compound. nih.gov The compound is highly potent against mTOR and the PI3Kα isoform, which is frequently mutated in human cancers. ontosight.aimedchemexpress.com It also potently inhibits common PI3Kα mutants E545K and H1047R. caymanchem.commedchemexpress.com

TargetIC50 (nM)Reference
mTOR0.42 caymanchem.commedchemexpress.com
PI3K-α8 caymanchem.commedchemexpress.com
PI3K-α (E545K mutant)14 caymanchem.commedchemexpress.com
PI3K-α (H1047R mutant)11 caymanchem.commedchemexpress.com
PI3K-β24 caymanchem.commedchemexpress.com
PI3K-δ77 medchemexpress.com
PI3K-γ74 caymanchem.commedchemexpress.com

Comparative Mechanistic Insights with Other PI3K/mTOR Inhibitors

The inhibitory mechanism of PKI-179 can be better understood by comparing it with other dual PI3K/mTOR inhibitors.

Gedatolisib (PKI-587): PKI-179 is a structural analog of Gedatolisib. Gedatolisib is also a potent dual PI3K/mTOR inhibitor. researchgate.net The key structural difference lies in the morpholine (B109124) substituents on the triazine core. nih.gov The specific substitutions in Gedatolisib provide remarkable dual inhibition. researchgate.net In contrast, the structure of PKI-179, which involves the replacement of one unsubstituted morpholine with an ethylene-bridged morpholine, was not expected to lead to mTOR-selective inhibition, confirming its role as a dual inhibitor. nih.govresearchgate.net

PI-103: PI-103 was one of the first recognized dual PI3K/mTOR inhibitors. Comparative analysis of the binding modes of different inhibitors within the mTOR active site reveals that they can share common interacting residues. For example, a comparative study of an OSI-027 analog showed it shared 10 interacting residues with PI-103, including Ile-2163, Leu-2185, and Trp-2239. kau.edu.sa The interaction with Ile-2163 is a key feature also observed for PKI-179, suggesting a common anchor point for this class of inhibitors within the mTOR kinase domain. nih.govkau.edu.sa

InhibitorTarget(s)Key Mechanistic Feature / Interacting Residue
PKI-179 PI3K/mTORInteracts with Ala-805 (PI3Kγ) and Ile-2163 (mTOR). nih.govncats.io Forms H-bonds with Lys-890 in PI3Kγ. dergipark.org.tr
Gedatolisib (PKI-587) PI3K/mTORParent compound of PKI-179; potent dual inhibitor with a distinct substitution pattern on the triazine core. researchgate.net
Dactolisib (BEZ235) PI3K/mTORDual inhibitor. istanbul.edu.tr Related compounds interact with residues like Lys-890 (PI3Kγ) and Trp-2239 (mTOR). plos.org
PI-103 PI3K/mTOREarly dual inhibitor. Shares interacting residues like Ile-2163 with other mTOR inhibitors. kau.edu.sa
Omipalisib (GSK458) PI3K/mTORDual inhibitor studied for its effects on the PI3K/Akt/mTOR pathway. istanbul.edu.tr
Vistusertib mTORC1/2A dual mTORC1/2 inhibitor, highlighting a slightly different targeting strategy within the pathway. istanbul.edu.tr

Preclinical Efficacy of Pki 179 Hydrate in Disease Models

In Vitro Anti-proliferative and Apoptotic Effects of PKI-179 (hydrate)

PKI-179 has shown potent anti-proliferative activity across a range of cancer cell lines. In a study evaluating its efficacy, PKI-179 demonstrated significant growth inhibition in the MDA-MB-361 breast cancer cell line, which is characterized by a PIK3CA mutation. The compound also exhibited potent activity against other cell lines, including PC-3 (prostate cancer) and A549 (lung cancer), with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. Specifically, in MDA-MB-361 cells, which are dependent on the PI3K pathway, PKI-179 showed an IC₅₀ of 8 nM. In cellular assays, PKI-179 effectively inhibited the phosphorylation of AKT, a key downstream effector of PI3K.

Table 1: In Vitro Activity of PKI-179 in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
MDA-MB-361 Breast Cancer 8
PC-3 Prostate Cancer 184

The anti-proliferative effects of PKI-179 are linked to its ability to induce cell cycle arrest and apoptosis. Treatment with PKI-179 in preclinical models resulted in a dose-dependent increase in the G1 phase of the cell cycle, indicating a halt in cell cycle progression. Furthermore, the compound was shown to induce apoptosis, or programmed cell death, as evidenced by an increase in caspase-3/7 activity, key executioners of apoptosis. In MDA-MB-361 cells, treatment with PKI-179 led to a significant, dose-dependent increase in apoptosis.

Effects on Cancer Cell Lines (e.g., MDA-361, PC3, A549)

In Vivo Efficacy of PKI-179 (hydrate) in Animal Models

The in vivo anti-tumor efficacy of PKI-179 has been demonstrated in various xenograft models. In a mouse xenograft model using the MDA-MB-361 breast cancer cell line, oral administration of PKI-179 resulted in significant tumor growth inhibition. The compound was shown to be highly effective in this model, which is sensitive to PI3K pathway inhibition due to the activating mutation in PIK3CA. Studies have shown a dose-dependent anti-tumor effect, with higher doses leading to greater tumor regression.

The anti-tumor activity of PKI-179 in preclinical settings is correlated with the modulation of key molecular markers within the PI3K pathway. In the MDA-MB-361 xenograft model, treatment with PKI-179 led to a significant reduction in the phosphorylation of AKT and S6 ribosomal protein, downstream targets of PI3K and mTOR, respectively. This demonstrates that PKI-179 effectively engages its target and inhibits the signaling pathway in the tumor tissue, leading to the observed anti-tumor effects. The pharmacodynamic effects of PKI-179 on these molecular markers were sustained, contributing to its robust efficacy.

Anti-tumor Activity in Xenograft Models (e.g., MDA-361 Mouse Xenografts)

Antiviral Activity of PKI-179 (hydrate)

Currently, there is no publicly available scientific literature or data to suggest that PKI-179 (hydrate) has been investigated for or possesses antiviral activity. The primary focus of research on this compound has been its application as an anti-cancer agent through the inhibition of the PI3K pathway.

Efficacy Against Coronaviruses (e.g., SARS-CoV-2) in In Vitro Models

Investigational Role of PKI-179 (hydrate) in Longevity Research

The mTOR pathway, which PKI-179 inhibits, is a well-established regulator of aging and longevity. masteronething.com This has led to the investigation of mTOR inhibitors, like rapamycin (B549165), as potential gerotherapeutics. nih.gov The nematode Caenorhabditis elegans (C. elegans) is a widely used model organism in aging research due to its short lifespan and conserved genetic pathways with humans. nagibio.chfrontiersin.org

While extensive research has been conducted on the effects of mTOR inhibitors on the lifespan of C. elegans, specific studies detailing the direct impact of PKI-179 on this model organism's longevity are limited in the public domain. However, broader screening projects are underway to assess the longevity effects of numerous mTOR inhibitors, including PKI-179 (hydrochloride), in C. elegans. masteronething.com These initiatives aim to identify compounds that may offer more significant lifespan extension with fewer side effects than existing drugs like rapamycin. masteronething.com The insulin/IGF-1 signaling (IIS) pathway, which is upstream of mTOR, is a key regulator of lifespan in C. elegans. frontiersin.org

A direct comparative analysis of PKI-179 and rapamycin in preclinical longevity studies in C. elegans is a key objective of ongoing research efforts. masteronething.com Rapamycin is considered a "gold standard" in longevity research, having demonstrated lifespan extension across multiple species. masteronething.comnih.gov However, the search for more effective mTOR inhibitors continues. masteronething.com The discovery that another PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), showed positive lifespan effects in C. elegans suggests that other compounds in this class, such as PKI-179, may also hold promise. masteronething.com The primary goal of these comparative studies is to identify mTOR inhibitors that can surpass the anti-aging effects of rapamycin. masteronething.com

Table 2: Compound Names Mentioned

Compound Name
PKI-179 (hydrate)
Rapamycin
GSK2126458 (Omipalisib)

Structural Biology and Computational Studies of Pki 179 Hydrate

Molecular Docking and Binding Mode Analysis of PKI-179 (hydrate) with Target Proteins

Molecular docking simulations have been instrumental in elucidating the precise binding mode and molecular interactions of PKI-179 with its primary targets, PI3K and mTOR. nih.govistanbul.edu.tr These computational studies visualize the preferred orientation of PKI-179 when bound to the active site of these proteins, providing insights into the basis of its inhibitory activity. science.goviiarjournals.org

Research shows that PKI-179 forms specific interactions with key amino acid residues within the catalytic sites of both PI3Kγ and mTOR. nih.gov A comparative analysis of the interacting residues in the respective catalytic sites was performed to understand the differences in binding to the two proteins. nih.gov The study identified pairs of residues that are situated in similar locations relative to the docked inhibitor, explaining the dual-inhibitory action of many compounds against both proteins. nih.gov

Key findings from molecular docking analyses highlight the critical residues for PKI-179 binding. In PI3Kγ, the residue Ala-805 was identified as crucial, while Ile-2163 was determined to be a key interacting residue in mTOR. nih.gov The importance of these residues was ranked based on the loss of accessible surface area upon PKI-179 binding. nih.gov In silico docking experiments have determined the binding affinities of PKI-179 and other dual inhibitors against various PI3K isoforms and mTOR, with calculated values indicating strong binding. istanbul.edu.tr

Target ProteinKey Interacting ResidueBinding Affinity (kcal/mol)
PI3KγAla-805 nih.gov-9.9 istanbul.edu.tr
PI3KδNot Specified-9.5 istanbul.edu.tr
mTORIle-2163 nih.gov-9.4 istanbul.edu.tr

Molecular Dynamics Simulations and (Un)binding Simulation Analyses of PKI-179 (hydrate)

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the interactions between PKI-179 and its target proteins over time. science.govnih.gov These simulations model the movement of atoms in the protein-ligand complex, providing insights into the stability of the binding pose predicted by molecular docking. nih.gov For PKI-179, MD simulations have been used to confirm the stability of its complex with both PI3K and mTOR. nih.gov

Furthermore, advanced computational techniques such as (un)binding simulation analyses have been applied to PKI-179. nih.gov These methods simulate the entire process of the inhibitor entering or exiting the binding site. researchgate.net This approach is valuable for identifying not only the residues directly in the catalytic site but also those that play a transient role in the binding or unbinding pathway, which may be located away from the active site itself. nih.gov The consistent appearance of specific residues during these simulations further corroborates their importance in the drug-protein interaction. nih.gov Such detailed analyses of the binding and unbinding process provide a robust model for studying multi-target drug interactions and are crucial for designing novel inhibitors with enhanced potency. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of PKI-179 (hydrate) Analogues and Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. encyclopedia.pubsci-hub.sesemanticscholar.org For PKI-179, SAR studies were integral to its discovery and optimization. nih.gov

CompoundKey Structural FeatureSAR Rationale
PKI-587 (Lead Compound)Bis-morpholino 1,3,5-triazine (B166579) nih.govPotent dual PI3K/mTOR inhibitor, but with a high molecular weight. nih.gov
PKI-179 (Optimized Compound)Mono-morpholino 1,3,5-triazine with a 3-oxa-8-azabicyclo[3.2.1]octane moiety nih.govReplacement of one morpholine (B109124) group and reduction in molecular weight led to a potent and orally efficacious inhibitor. nih.gov

The SAR analysis of related triazine analogues has provided valuable data on the role of different substituents on the triazine core. encyclopedia.pubsemanticscholar.org These studies help in understanding the pharmacophoric features required for potent inhibition of PI3K and mTOR.

Application of Cheminformatics and Machine Learning in PKI-179 (hydrate) Research

Cheminformatics and machine learning have become powerful tools in drug discovery, capable of analyzing vast chemical and biological data to predict compound activity and accelerate the identification of new drug candidates. mdpi.comfrontiersin.orgresearchgate.net

Deep Neural Network Architectures for Activity Prediction

Deep neural networks (DNNs), a class of machine learning algorithms, are increasingly used to predict the biological activity of small molecules. researchgate.netacs.org These models can learn complex relationships between a molecule's structure and its activity, enabling the rapid screening of large compound libraries. nih.gov

Recently, a machine learning approach utilizing a deep neural network architecture was employed to identify potential antiviral compounds. nih.gov By training the model on data from diverse biomedical assays, it was able to predict and prioritize compounds for in vitro testing against SARS-CoV-2. nih.gov Notably, this screening identified PKI-179 as a top-hit compound with significant antiviral activity against SARS-CoV-2 and other coronaviruses. nih.gov This demonstrates the power of DNNs in drug repurposing, uncovering new therapeutic potential for existing inhibitors. nih.gov

Other studies have focused on developing multiview deep learning frameworks, such as MVGNet, specifically for predicting the inhibitory activity of molecules against the four main PI3K isoforms. researchgate.netnih.gov These models have shown superior performance compared to traditional machine learning methods. acs.orgnih.gov

ModelMethodAverage AUC-ROCAverage AUC-PR
MVGNetMultiview Deep Learning Framework researchgate.net0.927 researchgate.netnih.gov0.980 researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening for Related Compounds

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov A pharmacophore model acts as a template for searching large chemical databases to find novel compounds that possess these key features, a process known as virtual screening. nih.govbohrium.com

For PI3K inhibitors, researchers have developed pharmacophore models based on the known interactions between inhibitors and the PI3K protein. researchgate.net These models typically include features like hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov By integrating pharmacophore searching with molecular docking, robust virtual screening workflows can be created. tandfonline.com One such workflow designed for PI3Kα inhibitors demonstrated a high enrichment factor and area under the curve (AUC) value, indicating its effectiveness in distinguishing active inhibitors from inactive decoys. tandfonline.com This integrated approach provides a powerful method for discovering novel PI3K inhibitors that could be structurally related to or distinct from compounds like PKI-179. researchgate.netbohrium.com

Pharmacological Characterization of Pki 179 Hydrate in Preclinical Systems

In Vitro Pharmacokinetics and Metabolic Stability in Preclinical Species

The metabolic fate and stability of a compound are critical determinants of its pharmacokinetic profile. In vitro systems, primarily using liver microsomes and hepatocytes from different species, are essential for predicting in vivo behavior such as clearance and half-life. nuvisan.comsrce.hr

PKI-179 has demonstrated a long half-life of over 60 minutes in preclinical evaluations. invivochem.commedchemexpress.comtargetmol.com In studies using human liver microsomes, PKI-179 was found to generate a major metabolite, which notably displayed a comparable in vitro potency to the parent compound. nih.gov Further investigation into its metabolic profile showed that PKI-179 has inhibitory activity against the cytochrome P450 isoform CYP2C8, with a reported IC50 of 3 μM. invivochem.commedchemexpress.comtargetmol.com However, it was largely inactive against a broad panel of 361 other kinases and hERG at concentrations up to >30 μM, suggesting a degree of selectivity. invivochem.commedchemexpress.comtargetmol.com The metabolic stability of related compounds has been shown to be a key factor, with optimizations aimed at preventing metabolic oxidation to enhance potency. nih.gov

Table 1: In Vitro Profile of PKI-179

Parameter Species/System Value Reference
Half-life Preclinical Species >60 min invivochem.commedchemexpress.comtargetmol.com
CYP Inhibition Human CYP2C8 IC50 = 3 μM invivochem.commedchemexpress.comtargetmol.com
Kinase Selectivity Panel of 361 kinases Inactive up to >30 μM invivochem.commedchemexpress.comtargetmol.com

| hERG Inhibition | hERG channel | Inactive up to >30 μM | invivochem.commedchemexpress.comtargetmol.com |

Preclinical Pharmacodynamic Markers of PKI-179 (hydrate) Activity

Pharmacodynamic (PD) markers are crucial for confirming that a drug is engaging its intended target and modulating downstream signaling pathways. For PI3K/mTOR inhibitors, these markers typically involve measuring the phosphorylation status of key proteins in the signaling cascade. nih.gov

PKI-179 demonstrates potent, dual inhibition of Class I PI3K isoforms and mTOR. targetmol.com Its target engagement has been quantified through its inhibitory concentrations (IC50) against various PI3K isoforms and mTOR itself. invivochem.commedchemexpress.commedchemexpress.com The compound also shows activity against common PI3K mutations. invivochem.commedchemexpress.commedchemexpress.com The ability of a compound to engage its target within a cellular context is a critical step in preclinical evaluation. dtic.mil

Oral administration of PKI-179 in nude mice bearing MDA-MB-361 tumor xenografts resulted in significant inhibition of PI3K signaling, which was sustained for up to 8 hours. acs.org This demonstrates effective target engagement in vivo. acs.org

Table 2: PKI-179 In Vitro Enzymatic Inhibition

Target IC50 Value Reference
PI3K-α 8 nM invivochem.commedchemexpress.commedchemexpress.com
PI3K-β 24 nM invivochem.commedchemexpress.commedchemexpress.com
PI3K-γ 74 nM invivochem.comnih.govmedchemexpress.com
PI3K-δ 77 nM medchemexpress.comtargetmol.commedchemexpress.com
mTOR 0.42 nM invivochem.comnih.govmedchemexpress.com
PI3K-α (E545K mutant) 14 nM invivochem.commedchemexpress.commedchemexpress.com

| PI3K-α (H1047R mutant) | 11 nM | invivochem.commedchemexpress.commedchemexpress.com |

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govoncotarget.com Inhibition of PI3K and mTOR by PKI-179 is expected to lead to a decrease in the phosphorylation of downstream effector proteins. Key biomarkers for this pathway include phosphorylated Akt (p-Akt), particularly at serine 473 (S473) and threonine 308 (T308), as well as downstream targets of mTOR like the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net

In preclinical studies, inhibition of PI3K signaling is commonly assessed by measuring the levels of p-Akt (S473). nih.gov In models of muscle-invasive bladder cancer, the related dual PI3K/mTOR inhibitor PKI-587 was shown to suppress the phosphorylation of downstream effectors, including Akt at S473 and p70S6K at Threonine 389. oncotarget.com The potent suppression of p-Akt at both T308 and S473 is a direct indicator of PI3K and mTORC2 inhibition, respectively. researchgate.net This modulation of downstream biomarkers confirms the mechanism of action of dual inhibitors like PKI-179 in preclinical systems. acs.orgrsc.org

Assessment of Target Engagement in Cell and Animal Models

Bioavailability and Distribution in Preclinical Animal Models

The bioavailability and distribution of a drug candidate determine its exposure in the body and its ability to reach the target tissues. PKI-179 has been evaluated in several preclinical species to understand these pharmacokinetic properties.

PKI-179 exhibits good oral bioavailability across multiple preclinical species, a desirable characteristic for an orally administered therapeutic. invivochem.commedchemexpress.commedchemexpress.com The reported bioavailability values vary between species, indicating potential differences in absorption and/or first-pass metabolism. invivochem.commedchemexpress.commedchemexpress.com The compound also demonstrates a long half-life in these models, suggesting sustained exposure after administration. acs.org The volume of distribution for similar compounds has been noted as high, indicating deep tissue penetration. researchgate.net

Table 3: Oral Bioavailability of PKI-179 in Preclinical Species

Species Oral Bioavailability (F%) Reference
Nude Mouse 98% invivochem.commedchemexpress.commedchemexpress.com
Rat 46% invivochem.commedchemexpress.commedchemexpress.com
Dog 61% invivochem.commedchemexpress.commedchemexpress.com

| Monkey | 38% | invivochem.commedchemexpress.commedchemexpress.com |

Mechanisms of Preclinical Resistance and Strategies for Overcoming Them

Identification of Adaptive Resistance Mechanisms to PI3K/mTOR Inhibition in Preclinical Models

Inhibition of the PI3K/mTOR pathway can trigger adaptive responses in cancer cells, leading to the emergence of resistance. These mechanisms are often complex and can involve the rewiring of intracellular signaling networks.

Role of Receptor Tyrosine Kinase Upregulation in Resistance

A prominent mechanism of adaptive resistance to PI3K/mTOR inhibitors is the upregulation of receptor tyrosine kinases (RTKs). Inhibition of the PI3K/AKT signaling cascade can relieve a negative feedback loop, leading to the increased expression and activation of various RTKs. This, in turn, can reactivate downstream signaling pathways, thereby circumventing the effects of the inhibitor.

Studies on dual PI3K/mTOR inhibitors have shown that resistance can be mediated by the upregulation of several RTKs, including:

HER3 (ErbB3): This receptor is a potent activator of the PI3K pathway. Its upregulation following treatment with PI3K inhibitors has been observed in various cancer models.

Insulin-like Growth Factor 1 Receptor (IGF-1R): Increased expression and signaling through IGF-1R can also contribute to resistance by reactivating the PI3K/AKT pathway.

Epidermal Growth Factor Receptor (EGFR): Upregulation of EGFR is another mechanism by which cancer cells can overcome PI3K/mTOR inhibition.

This upregulation is often driven by the activation of transcription factors such as the Forkhead box O (FOXO) family, which are negatively regulated by AKT. When AKT is inhibited, FOXO proteins can translocate to the nucleus and promote the transcription of genes encoding these RTKs. nih.govnih.govresearchgate.netmdpi.com

Reactivation of PI3K/AKT Signaling Pathways in Resistance

Even in the presence of a PI3K/mTOR inhibitor, cancer cells can find ways to reactivate the PI3K/AKT signaling pathway. This can occur through several mechanisms:

Feedback Activation: As mentioned, the upregulation of RTKs can lead to renewed activation of PI3K and its downstream effectors. nih.govnih.gov

Activation of Parallel Pathways: Cancer cells can activate alternative signaling pathways, such as the MAPK/ERK pathway, to bypass the blocked PI3K/mTOR pathway and maintain proliferation and survival. nih.gov

Mutations in Pathway Components: While less common as an adaptive mechanism, secondary mutations in components of the PI3K pathway can also confer resistance.

These reactivation mechanisms highlight the robustness and complexity of cancer cell signaling networks and the challenges in achieving sustained pathway inhibition.

Strategies to Circumvent Resistance in Preclinical Settings

To address the challenge of resistance, researchers are exploring various strategies in preclinical models, including combination therapies and the development of next-generation inhibitors.

Combination Therapies with PKI-179 (hydrate) in In Vitro and In Vivo Models

While specific preclinical studies on combination therapies with PKI-179 to overcome resistance are not extensively documented, the general principle of combining PI3K/mTOR inhibitors with other targeted agents is a well-established strategy. Based on the known resistance mechanisms, several combination approaches are being investigated for this class of inhibitors:

Combination with RTK Inhibitors: Given the role of RTK upregulation in resistance, combining PI3K/mTOR inhibitors with inhibitors of HER3, IGF-1R, or EGFR is a logical approach. This strategy aims to block both the primary target and the escape pathway.

Combination with MEK Inhibitors: Since the MAPK/ERK pathway can be activated as a bypass mechanism, dual blockade of the PI3K/mTOR and MAPK/ERK pathways has shown synergistic effects in preclinical models of various cancers. oncotarget.com

Combination with other agents: Preclinical studies have explored combining PI3K/mTOR inhibitors with other therapies, such as chemotherapy and inhibitors of other signaling pathways like the JAK/STAT pathway, to enhance efficacy and overcome resistance. frontiersin.org

Preclinical studies with PKI-587, a compound structurally related to PKI-179, have shown that its efficacy can be enhanced when combined with a MEK inhibitor or a HER2 inhibitor. oncotarget.com This suggests that similar combination strategies could be effective for PKI-179.

Development of Next-Generation Inhibitors or Modulators Based on PKI-179 (hydrate)

The development of next-generation inhibitors is another key strategy to combat resistance. PKI-179 itself was developed as a next-generation inhibitor of PKI-587, with the goal of improving its physicochemical properties. oncotarget.com This was achieved by replacing a morpholine (B109124) ring in PKI-587 with a bridging morpholine ring in PKI-179, which increased the cLogP value, and removing an amide part.

Further development of inhibitors based on the PKI-179 scaffold could focus on:

Increased Potency and Selectivity: Designing molecules with higher affinity for the target and greater selectivity over other kinases to minimize off-target effects.

Overcoming Specific Resistance Mutations: Developing inhibitors that can effectively target cancer cells with secondary mutations in PI3K or mTOR that confer resistance to first-generation inhibitors.

Improved Pharmacokinetic Properties: Optimizing drug-like properties such as solubility, bioavailability, and metabolic stability to enhance in vivo efficacy.

Computational modeling and structural biology play a crucial role in the rational design of these next-generation inhibitors. istanbul.edu.tr

Cellular Plasticity and Drug Tolerance in Response to PKI-179 (hydrate)

Cellular plasticity refers to the ability of cancer cells to change their phenotype and state, which can contribute to drug tolerance and the emergence of resistance. While specific research on PKI-179's impact on cellular plasticity is limited, it is a recognized mechanism of resistance to targeted therapies in general. researchgate.netmdpi.com

Drug-tolerant persister cells are a subpopulation of cancer cells that can survive treatment with a targeted agent without being genetically resistant. These cells often enter a quiescent or slow-cycling state, which makes them less susceptible to drugs that target proliferating cells. Upon cessation of therapy, these persister cells can resume proliferation, leading to tumor relapse.

The mechanisms underlying cellular plasticity and the formation of drug-tolerant persisters are complex and can involve:

Epigenetic modifications: Changes in DNA methylation and histone modifications can alter gene expression programs and promote a more plastic, drug-tolerant state.

Transcriptional reprogramming: Cancer cells can alter their transcriptional landscape to adapt to the stress of drug treatment.

Metabolic reprogramming: A shift in cellular metabolism can also contribute to drug tolerance.

Understanding how dual PI3K/mTOR inhibitors like PKI-179 influence cellular plasticity is an important area for future research. Targeting the mechanisms that promote a plastic, drug-tolerant state may be a novel strategy to prevent or overcome resistance.

Advanced Research Methodologies and Future Directions for Pki 179 Hydrate

High-Throughput Screening Approaches for Identifying PKI-179 (hydrate) Interactions (e.g., WormBot-AI)

High-throughput screening (HTS) is fundamental to rapidly assessing the biological effects of compounds like PKI-179 across numerous targets or conditions. A notable innovation in this domain is the WormBot-AI platform, an automated system designed for HTS of longevity interventions in the nematode Caenorhabditis elegans. mdpi.combiorxiv.org This platform integrates robotics for automated data capture with artificial intelligence for analysis, enabling large-scale, unbiased quantification of lifespan and health metrics. biorxiv.org

Omics-Based Approaches in PKI-179 (hydrate) Research (e.g., transcriptomics, proteomics in preclinical models)

While specific, large-scale omics studies focused solely on PKI-179 are not yet prevalent in published literature, the methodologies are widely applied to its class of inhibitors, providing a clear blueprint for future research. For instance, combined transcriptomic (RNA sequencing) and proteomic (mass spectrometry) analyses of other multi-kinase PI3K/mTOR inhibitors have successfully identified key biological processes affected by treatment, such as the induction of apoptosis and the dysregulation of cell cycle and migration pathways in neuroblastoma models. embopress.org Similarly, proteomic approaches, particularly reverse phase protein arrays (RPPA), are used in preclinical patient-derived xenograft (PDX) models of breast cancer to identify protein markers associated with tumor response or resistance to PI3K inhibitors. mdpi.comresearchgate.net

A significant recent development directly involving PKI-179 utilized a transcriptomics-based approach for drug repurposing. oup.com By analyzing differential gene expression in transcriptomic data related to cocaine addiction, researchers identified PKI-179 as a potential therapeutic candidate. oup.com This finding underscores the power of omics data to generate novel hypotheses and identify unexpected applications for existing compounds. Future research will likely see the integration of multi-omics data, such as spatial transcriptomics and proteomics, to build a more comprehensive understanding of how PKI-179 functions in different pathological contexts. medrxiv.org

Innovative Preclinical Models for Evaluating PKI-179 (hydrate) Efficacy

The preclinical evaluation of PKI-179 has utilized a range of models to establish its efficacy. Initial in vivo studies demonstrated its anti-tumor effects in traditional nude mouse models bearing human tumor xenografts. acs.org Specifically, its ability to inhibit tumor growth was shown in mice with MDA-361 human breast cancer tumors. embopress.orgtum.de The compound's activity has also been confirmed in various cancer models, including those for lung and colon cancer. nih.gov

More recently, research has expanded to include innovative and more physiologically relevant models. In a study identifying its antiviral properties, PKI-179's efficacy was demonstrated in primary human airway epithelial (HAE) cultures. medrxiv.org This air-liquid interface model provides a more accurate representation of the human respiratory system compared to conventional cell lines. medrxiv.org Furthermore, the use of C. elegans in the WormBot-AI platform for longevity research represents another innovative preclinical model, allowing for rapid, whole-organism analysis of a compound's effect on aging. mdpi.com

Table 1: Preclinical Models Used in PKI-179 (hydrate) Research

Model Type Specific Model Research Area Key Findings Citations
In Vivo Nude Mice with MDA-361 Xenografts Oncology Pronounced tumor growth arrest. embopress.orgacs.orgtum.de
In Vivo Nude Mice with PC3 Xenografts Oncology Suppression of cell growth. acs.org
In Vivo Caenorhabditis elegans Longevity Included in a large-scale screen to assess lifespan extension. mdpi.com
In Vitro Primary Human Airway Epithelial (HAE) Cultures Virology Significant antiviral activity against SARS-CoV-2 and other coronaviruses. medrxiv.org
In Vitro Various Cancer Cell Lines (Breast, Lung, Colon) Oncology Potent antitumor activity. nih.gov

Integration of Artificial Intelligence and Computational Biology in PKI-179 (hydrate) Discovery and Optimization

Artificial intelligence (AI) and computational biology are becoming indispensable tools in drug discovery, and research on PKI-179 has benefited from these approaches. dergipark.org.trmdpi.com Computational methods were employed to gain a structural understanding of how PKI-179 interacts with its targets. nih.gov A 2015 study used molecular docking and simulation analyses to investigate the precise binding mode of PKI-179 with PI3Kγ and mTOR. nih.gov This work identified the key amino acid residues, such as Ala-805 in PI3Kγ and Ile-2163 in mTOR, that are critical for the compound's binding and inhibitory mechanism. nih.gov Such computational studies provide a multi-target model that can help in designing novel drugs with higher potency. nih.gov

More dramatically, AI was instrumental in uncovering a completely new application for PKI-179. A recent study combined machine learning (ML) techniques with in vitro validation to identify novel antiviral compounds. medrxiv.org A deep neural network, trained on limited SARS-CoV-2 data supplemented with diverse biomedical assays, predicted that PKI-179 would have significant antiviral activity. medrxiv.org Subsequent lab testing confirmed this prediction, showing that PKI-179 is effective against SARS-CoV-2 variants and other coronaviruses. medrxiv.org This success highlights the power of AI to accelerate drug repurposing and discovery by identifying promising candidates from vast chemical libraries. medrxiv.orgbiorxiv.org

Table 2: Artificial Intelligence and Computational Approaches in PKI-179 (hydrate) Research

Methodology Application Purpose Key Outcome Citations
Computational Biology Molecular Docking & Simulation Investigate binding mechanism Identified key interacting residues in PI3Kγ and mTOR, providing a model for drug design. nih.gov
Artificial Intelligence Deep Learning / Machine Learning Drug repurposing Identified PKI-179 as a potent antiviral agent against coronaviruses. medrxiv.org
Artificial Intelligence Transcriptomic Analysis Drug repurposing Identified PKI-179 as a potential candidate for treating cocaine addiction. oup.com

Unexplored Therapeutic Applications and Biological Pathways for PKI-179 (hydrate)

While originally developed as an anti-cancer agent targeting the PI3K/AKT/mTOR pathway, recent advanced research has opened the door to several unexplored therapeutic applications for PKI-179. nih.govnih.gov

Another emerging field is longevity research. Its inclusion in a large-scale screen of mTOR inhibitors using the WormBot-AI platform positions PKI-179 as a candidate for promoting healthy aging. mdpi.com This explores its effects on fundamental aging pathways, which are linked to mTOR but may involve broader biological processes.

Finally, a bioinformatics study leveraging transcriptomic data has pointed to PKI-179 as a potential drug for repurposing in the treatment of cocaine addiction. oup.com This finding suggests the compound may interact with neurological pathways in the brain's reward system, a completely novel and unexplored area for a PI3K/mTOR inhibitor. These new avenues demonstrate that the biological impact of PKI-179 may extend well beyond its canonical pathway, warranting further exploration into these new therapeutic fields and their underlying molecular mechanisms.

Table 3: Compound Names Mentioned in Article

Compound Name
BKM120
GSK2126458 (Omipalisib)
IBL-302
MTI-31
PKI-179 (hydrate)

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing and characterizing PKI-179 (hydrate) in academic research?

  • Methodological Answer : Synthesis of PKI-179 (hydrate) involves multi-step organic reactions, typically starting with scaffold modifications to optimize PI3K/mTOR inhibition. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H, ¹³C, 2D-COSY/HMBC).
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended for in vitro studies).
  • X-ray crystallography or differential scanning calorimetry (DSC) to confirm hydrate formation and stability .
    • Key Data : PKI-179 exhibits IC50 values of 3 nM (PI3Kα), 7 nM (PI3Kβ), and 9 nM (mTOR), distinguishing it from analogs like PKI-402 (IC50: 2 nM PI3Kα) .

Q. How should researchers design cell-based assays to evaluate PKI-179’s efficacy in inhibiting PI3K/mTOR signaling?

  • Methodological Answer :

  • Use phospho-specific antibodies (e.g., p-Akt[S473], p-S6K[T389]) in western blotting to quantify pathway inhibition.
  • Pair with MTT assays or flow cytometry to measure cytotoxicity and apoptosis in cancer cell lines (e.g., MCF-7, PC-3).
  • Include positive controls (e.g., LY294002 for PI3K) and negative controls (DMSO vehicle) to validate assay specificity .

Q. What analytical techniques are critical for assessing PKI-179’s stability in hydrate form under varying conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Use dynamic vapor sorption (DVS) to analyze hydrate stability under humidity gradients.
  • Compare results with anhydrous PKI-179 to determine hydration’s impact on shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in PKI-179’s efficacy between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in murine models.
  • Combination studies : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability.
  • Orthogonal validation : Use patient-derived xenografts (PDX) to bridge in vitro and in vivo findings .
    • Key Data : PKI-179’s oral bioavailability in mice is ~45%, with a plasma half-life of 4.2 hours, necessitating twice-daily dosing for sustained pathway inhibition .

Q. What computational approaches are effective in predicting PKI-179’s off-target kinase interactions?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., PDB: 4JPS for PI3Kγ).
  • Validate predictions with kinase profiling panels (e.g., Eurofins DiscoverX) covering 400+ kinases.
  • Compare selectivity scores with PP30 (mTOR-specific inhibitor) to identify structural determinants of specificity .

Q. How should researchers optimize experimental designs for studying PKI-179’s synergy with other targeted therapies?

  • Methodological Answer :

  • Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI <1) in dose-matrix assays.
  • Prioritize combinations with MEK inhibitors (e.g., trametinib) or PARP inhibitors (e.g., olaparib) based on pathway crosstalk.
  • Validate in 3D spheroid models to mimic tumor microenvironments .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., variable IC50 in different cell lines), employ RNA sequencing to identify compensatory pathways (e.g., MAPK activation) and use knockout models (e.g., CRISPR-Cas9) to isolate target effects .
  • Ethical Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis to ensure statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.